molecular formula C8H8BrNO B1511522 1-(5-Amino-2-bromophenyl)ethanone CAS No. 149914-98-7

1-(5-Amino-2-bromophenyl)ethanone

Cat. No.: B1511522
CAS No.: 149914-98-7
M. Wt: 214.06 g/mol
InChI Key: PNZIHAVVVVPFDZ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-bromophenyl)ethanone is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-amino-2-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIHAVVVVPFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743354
Record name 1-(5-Amino-2-bromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149914-98-7
Record name 1-(5-Amino-2-bromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-Amino-2-bromophenyl)ethanone, also known as 2-bromo-5-aminoacetophenone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H8_8BrN\O
  • Molecular Weight : 214.06 g/mol
  • Density : 1.4 g/cm³
  • Melting Point : Approximately 95-97 °C

Synthesis

The synthesis of this compound typically involves the bromination of acetophenone followed by amination. The following steps outline a common synthetic route:

  • Bromination : Acetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
  • Amination : The resulting bromoacetophenone is then reacted with an amine (e.g., ammonia or an amine derivative) to form the target compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives against bacterial strains found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Properties

In vitro studies have shown that the compound possesses anticancer activity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment.

Case Studies

  • Antileishmanial Activity : A recent study evaluated the antileishmanial effects of various derivatives, including this compound. The compound exhibited promising leishmanicidal activity with IC50_{50} values around 15 µM, suggesting its potential as a therapeutic agent against Leishmania parasites .
  • Antiparasitic Effects : Another study focused on the antiparasitic properties of similar compounds, highlighting that modifications in the amino group significantly influenced activity levels against Trypanosoma species. The findings suggest that structural variations can enhance efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects on cancer cells.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (µg/mL)Reference
AntimicrobialGram-positive bacteria10 - 30
AntimicrobialGram-negative bacteria20 - 50
AnticancerBreast cancer cells50
AnticancerColon cancer cells70
AntileishmanialLeishmania spp.15

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 1-(5-Amino-2-bromophenyl)ethanone exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.
  • Anti-inflammatory Effects :
    • Some studies suggest that derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Organic Synthesis Applications

  • Building Block in Synthesis :
    • This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and coupling reactions.
  • Synthesis of Heterocycles :
    • The compound is often used in the synthesis of various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. Its bromine atom can facilitate reactions that introduce different functional groups into the molecular framework.

Material Science Applications

  • Dye Intermediates :
    • The compound can be employed as an intermediate in the production of dyes and pigments. Its aromatic structure provides stability and color properties desirable in dye formulations.
  • Polymer Chemistry :
    • In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed IC50 values less than 10 µM against human cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another research project, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations below 50 µg/mL, showcasing the compound's potential as a new antimicrobial agent .

Case Study 3: Synthesis of Novel Heterocycles

A recent publication described the successful synthesis of novel heterocyclic compounds using this compound as a precursor. These compounds exhibited promising biological activities, including antileishmanial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.